![molecular formula C19H14FN3O3S2 B2583593 4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1172778-21-0](/img/structure/B2583593.png)
4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide
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Description
4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14FN3O3S2 and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives, which include the core structure of the compound, have shown promising results in antitumor activity . The presence of the thiazolo[3,2-a]pyrimidine moiety is associated with high antitumor potential, making these compounds valuable in the development of new anticancer drugs.
Antibacterial Properties
Compounds with the thiazolo[3,2-a]pyrimidine structure have demonstrated significant antibacterial properties . This suggests that our compound could be used in the synthesis of new antibacterial agents, contributing to the fight against resistant bacterial strains.
Anti-inflammatory Applications
The structural similarity of thiazolo[3,2-a]pyrimidine derivatives to known anti-inflammatory agents indicates that they may possess anti-inflammatory activities . This could be particularly useful in the development of new medications for treating chronic inflammatory diseases.
Analgesic Potential
Some derivatives related to the compound have been found to exhibit analgesic properties, which could be explored further for pain management solutions . This application could lead to the creation of new painkillers with potentially fewer side effects.
Antiviral Capabilities
Indole derivatives, which share some structural similarities with our compound, have been reported to have antiviral activities . This opens up possibilities for the compound to be used in the development of new antiviral drugs, especially in the context of emerging viral infections.
Antidiabetic Effects
The compound’s framework is structurally related to molecules that have shown antidiabetic effects . Research into this application could contribute to new treatments for diabetes, improving the quality of life for patients.
Antimalarial Activity
Given the biological activities of similar compounds, there is potential for the compound to be used in the synthesis of antimalarial drugs . This would be particularly beneficial in regions where malaria is prevalent and resistance to existing drugs is a challenge.
Anticholinesterase Activity
Compounds with the thiazolo[3,2-a]pyrimidine structure have been associated with anticholinesterase activity , which is important in the treatment of diseases like Alzheimer’s. This suggests a potential application in the development of drugs to manage neurodegenerative disorders.
properties
IUPAC Name |
4-fluoro-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-12-10-18(24)23-17(11-27-19(23)21-12)13-2-6-15(7-3-13)22-28(25,26)16-8-4-14(20)5-9-16/h2-11,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYZINJFOZSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide |
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